![molecular formula C7H5ClN2O B2616926 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 178393-20-9](/img/structure/B2616926.png)
7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2O . It is also known by other names such as 7-Chloro-6-azaoxindole and 2H-Pyrrolo[2,3-c]pyridin-2-one .
Synthesis Analysis
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its derivatives has been reported in several studies . For instance, a study reported the chemical modification of a compound, where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in inhibitory activity .
Molecular Structure Analysis
The molecular structure of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one includes a pyrrolopyridine core with a chlorine atom at the 7-position . The InChI representation of the molecule is InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one include a molecular weight of 168.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 42 Ų and a complexity of 185 .
Wissenschaftliche Forschungsanwendungen
- Metastasis Suppression : In vitro studies have demonstrated that this compound reduces migration and invasion abilities of cancer cells, making it a promising candidate for metastasis prevention .
- JAK1 Inhibition : Researchers have identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (also derived from the same core scaffold) as a selective JAK1 inhibitor. JAK1 inhibitors play a crucial role in autoimmune disease management .
- Anti-Inflammatory Properties : 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one may modulate inflammatory responses. It has been explored as a potential therapeutic agent for rheumatoid arthritis and other inflammatory conditions .
Oncology and Anti-Cancer Research
Immunology and Autoimmune Disorders
Inflammation and Rheumatology
Zukünftige Richtungen
The future directions for the study and application of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential biological activities, particularly its role as a kinase inhibitor . Additionally, its utility as a building block in the synthesis of various pharmaceutical compounds could be further explored .
Eigenschaften
IUPAC Name |
7-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXMNUYBFUKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

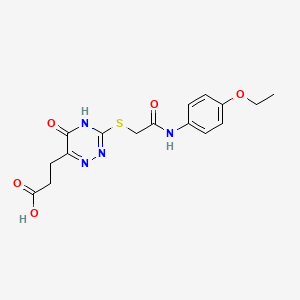
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)
![N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2616848.png)
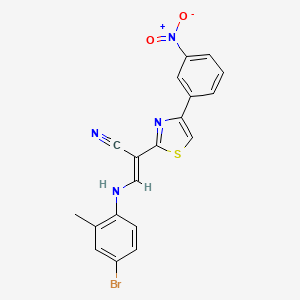

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)

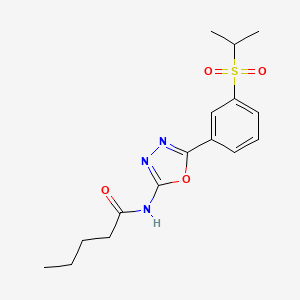
![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2616859.png)
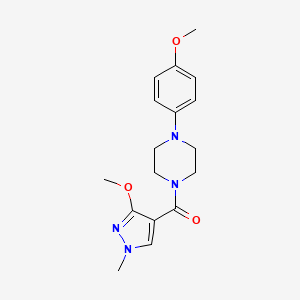
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)
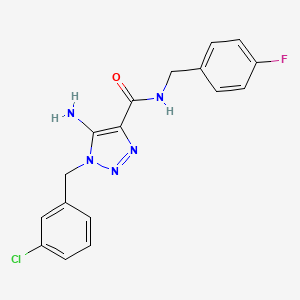
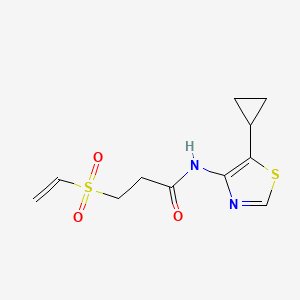
![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)